Lipophilicity (XLogP3-AA) of 1-Bromo-2-methoxy-3-methylbutane vs. 1-Bromo-3-methylbutane
Despite having a higher molecular weight (181.07 g/mol) than 1-bromo-3-methylbutane (151.04 g/mol), 1-bromo-2-methoxy-3-methylbutane exhibits a lower computed partition coefficient (XLogP3-AA) of 2.2, compared to 2.43 for the non-oxygenated analog [1]. This indicates that the introduction of the methoxy group reduces overall lipophilicity, which can influence solubility in aqueous phases and membrane partitioning behavior.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 1-Bromo-3-methylbutane: 2.43 (literature value from Acmechem) |
| Quantified Difference | -0.23 (approx.) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Lower logP can translate to improved aqueous solubility and reduced non-specific binding, which may be advantageous in biological assays or in reactions conducted in polar media.
- [1] PubChem. 1-Bromo-2-methoxy-3-methylbutane. PubChem CID 15737633. XLogP3-AA value. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/15737633 View Source
